N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine
Description
N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a methoxy group at the 3-position of the phenyl ring and a nitro group at the 6-position of the quinazoline ring
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-22-12-4-2-3-10(7-12)18-15-13-8-11(19(20)21)5-6-14(13)16-9-17-15/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUJVVFHMLJEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The most widely reported method for synthesizing N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine involves a two-step NAS process. The first step generates the 6-nitroquinazolin-4-amine intermediate, which subsequently reacts with 3-methoxyaniline under basic conditions.
Step 1: Synthesis of 6-Nitroquinazolin-4-amine
The quinazoline core is functionalized via nitration of a precursor such as 4-chloroquinazoline. Nitration typically employs mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to ensure regioselectivity at position 6. The nitro group’s electron-withdrawing nature activates the quinazoline ring for subsequent substitution.
Step 2: Coupling with 3-Methoxyaniline
The intermediate reacts with 3-methoxyaniline in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions (e.g., NaOH, K₂CO₃) at elevated temperatures (80–100°C). The methoxy group’s electron-donating properties enhance the nucleophilicity of the aniline, facilitating displacement of the leaving group (e.g., chloride) at position 4 of the quinazoline.
Representative Protocol
| Component | Quantity/Parameter |
|---|---|
| 6-Nitroquinazolin-4-amine | 1.0 equiv |
| 3-Methoxyaniline | 1.2 equiv |
| Solvent | DMF (anhydrous) |
| Base | NaOH (2.0 equiv) |
| Temperature | 90°C, 12 h |
| Workup | Column chromatography |
This method yields the target compound in moderate-to-high purity, though exact yields are often omitted in commercial preparations.
Optimization of Reaction Conditions
Solvent and Base Effects
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing transition states, while bases such as NaOH deprotonate the aniline, increasing its reactivity. Comparative studies on analogous systems (e.g., N-(3-Chloro-4-fluorophenyl) derivatives) reveal that K₂CO₃ in DMSO achieves higher yields (85–90%) than NaOH in DMF (70–75%).
Temperature and Time
Elevated temperatures (80–100°C) are critical for overcoming the aromatic ring’s deactivation by the nitro group. Prolonged reaction times (12–24 h) ensure complete conversion, though microwave-assisted synthesis has reduced durations to 1–2 h in related quinazolines.
Comparative Analysis with Structural Analogues
N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine
This analogue substitutes the 3-methoxy group with 3-chloro-4-methoxy, synthesized via NAS under similar conditions. The chloro group’s electronegativity slightly reduces reaction rates compared to the pure methoxy derivative, necessitating higher temperatures (100°C vs. 90°C).
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
Introducing a fluorine atom at position 4 of the phenyl ring enhances lipophilicity. Synthesis employs a Pd-catalyzed method with 99% yield in a two-step process, highlighting the versatility of transition metal catalysis for complex substituents.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 6 undergoes reduction to yield the corresponding amine derivative. Two distinct methodologies are documented:
The iron-mediated reduction is particularly efficient, achieving near-quantitative yields while preserving the quinazoline core . Catalytic hydrogenation offers a milder alternative but requires precise control of reaction parameters.
Nucleophilic Aromatic Substitution
While direct substitution at the nitro group is not observed, the nitro moiety strongly activates adjacent positions for nucleophilic attack. For example:
-
Fluorine Displacement : In structurally related compounds (e.g., N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine), the 7-fluoro substituent undergoes substitution with thiols under basic conditions (NaOH, RT) .
-
Reaction Scheme :
This suggests that analogous reactions could occur in derivatives containing leaving groups at activated positions.
Stability Under Reaction Conditions
The compound demonstrates remarkable stability:
-
Thermal Stability : No decomposition observed after 24 hours in boiling water .
-
Oxidative Stability : Resists degradation in humid air over extended periods .
Reaction Mechanisms
Scientific Research Applications
Chemical Structure and Synthesis
N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine belongs to the quinazoline family, characterized by a quinazoline core with a methoxyphenyl and nitro substituent. The molecular formula is C_{15}H_{14}N_{4}O_{2}, with a molecular weight of 284.28 g/mol. The synthesis typically involves several key steps, including:
- Formation of the Quinazoline Core : Initial reactions may involve the condensation of appropriate anilines and carbonyl compounds.
- Nitro Substitution : Introduction of the nitro group at the 6-position of the quinazoline ring.
- Methoxy Substitution : The methoxy group is introduced at the 3-position through nucleophilic substitution reactions.
The compound's synthesis can be optimized for yield and purity, often utilizing techniques like high-performance liquid chromatography (HPLC) for purification.
Biological Activities
This compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. Notable properties include:
- Anticancer Activity : Quinazoline derivatives are known for their potential in cancer therapy. Research indicates that this compound may inhibit tyrosine kinases, which are crucial for cancer cell proliferation and survival . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in inflammatory processes and neurodegenerative diseases. Its structural features allow for diverse interactions with biological targets, making it a candidate for further investigation in these areas .
Applications in Medicinal Chemistry
The applications of this compound in medicinal chemistry are multifaceted:
Cancer Treatment
Quinazoline derivatives, including this compound, have been explored for their role in targeting specific pathways involved in cancer progression. For instance:
| Compound Name | Target | Activity |
|---|---|---|
| Gefitinib | EGFR | Inhibitor for non-small-cell lung cancer |
| Vandetanib | Multi-targeted kinase inhibitor | Effective against various cancers |
| This compound | Tyrosine kinases | Potential anticancer activity |
Neurodegenerative Diseases
The compound's ability to inhibit kinases implicated in neurodegeneration suggests potential applications in treating diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate its effectiveness in these contexts .
Anti-inflammatory Applications
Due to its structural properties, this compound may also serve as a scaffold for developing anti-inflammatory agents, potentially modulating pathways associated with chronic inflammation .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
Case Study 1: Inhibition of Tyrosine Kinases
A study demonstrated that this compound effectively inhibits specific tyrosine kinases involved in cancer cell signaling pathways, leading to decreased cell viability in vitro .
Case Study 2: Structure–Activity Relationship (SAR) Analysis
Research has focused on optimizing the structure of quinazoline derivatives to enhance their biological activity. Substituents like methoxy groups have been shown to influence binding affinity and selectivity towards targets .
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxyphenyl)-4-aminobenzamide
- 6-Nitroquinazolin-4-amine
- 3-Methoxyphenyl-6-nitroquinazoline
Uniqueness
N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications, making it a valuable compound for further research and development.
Biological Activity
N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound features a quinazoline core, which is known for its diverse biological activities. The nitro group at the 6-position and the methoxyphenyl substituent at the N-position are critical for its pharmacological properties. Quinazolines have been shown to exhibit activity against various kinases, making them valuable in cancer therapy and other diseases.
Biological Activity Overview
-
Antitumor Activity :
- This compound has demonstrated moderate inhibitory effects on cancer cell growth, particularly in non-small cell lung cancer (NSCLC) models. Studies indicate that compounds with similar structures can inhibit key pathways involved in tumor progression, such as the NEK4 kinase pathway, which is implicated in apoptosis resistance in cancer cells .
-
Kinase Inhibition :
- The compound has shown promising results in kinase inhibition assays. For instance, it stabilizes several kinases with ΔT_m values comparable to established inhibitors like Staurosporine. This suggests that it may effectively disrupt kinase signaling pathways critical for tumor survival and proliferation .
- Cytotoxicity :
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound on NSCLC cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The mechanism was linked to the inhibition of survivin, an anti-apoptotic protein .
Study 2: Kinase Profiling
In a kinase profiling study, this compound was tested against a panel of kinases. It exhibited moderate inhibition of DYRK1A and GSK-3β, suggesting potential applications in diseases where these kinases are dysregulated. The binding affinity was comparable to known inhibitors, indicating its potential as a lead compound for further development .
Data Tables
Q & A
Q. What are the established synthetic routes for N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves cyclization of formimidamide intermediates with substituted anilines. A validated protocol includes:
Formimidamide preparation : React 2-amino-5-nitrobenzonitrile with DMF-dimethyl acetal to form formimidamide intermediates.
Cyclization : Treat the formimidamide with 3-methoxyaniline in acetic acid under reflux (100–120°C, 6–8 hours), yielding the quinazoline core .
Purification : Recrystallization from ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) achieves >95% purity.
Q. Key Optimization Factors :
- Temperature : Higher temperatures (>100°C) reduce side products.
- Solvent Acidity : Acetic acid enhances cyclization efficiency.
- Substituent Reactivity : Electron-donating groups (e.g., 3-methoxy) improve nucleophilic attack on the formimidamide.
Q. How is the compound characterized structurally, and what analytical techniques validate its identity?
Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.244 Å, α = 72.475°) confirm molecular packing .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8 ppm) confirm substitution patterns.
- HRMS : Exact mass matching (e.g., [M+H]+ calculated for C₁₅H₁₂N₄O₃: 297.0984) validates molecular formula.
- Elemental Analysis : C, H, N percentages within ±0.3% of theoretical values.
Advanced Tip : Use SC-XRD (Single-Crystal X-ray Diffraction) to resolve nitro-group orientation, which impacts electronic properties .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro reduction or methoxy substitution) alter bioactivity, and what SAR trends exist?
Methodological Answer :
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/EtOH/AcOH reduces the nitro group to amine, enhancing anti-inflammatory activity (e.g., TNF-α inhibition IC₅₀ from 12 µM to 5 µM) .
- Methoxy Position : Moving the methoxy group from 3- to 4-position decreases solubility (logP increases by 0.5) but improves receptor binding affinity (ΔG = -2.1 kcal/mol) .
Q. SAR Trends :
| Modification | Bioactivity (TNF-α IC₅₀, µM) | Solubility (mg/mL) |
|---|---|---|
| 6-Nitro | 12.3 | 0.8 |
| 6-Amino | 5.1 | 1.5 |
| 4-Methoxy (vs. 3-) | 18.9 | 0.3 |
Q. Experimental Design :
Synthesize derivatives via targeted substitutions.
Screen using LPS-induced macrophage models.
Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding to kinase domains .
Q. How can crystallographic data resolve contradictions in reported bioactivity across analogs?
Methodological Answer : Contradictions often arise from polymorphic forms or conformational flexibility. For example:
Q. What computational methods predict the compound’s ADME/Tox profile, and how do results align with experimental data?
Methodological Answer :
- In Silico Tools :
- Experimental Validation :
- Microsomal Stability : 60% remaining after 30 minutes (human liver microsomes).
- CYP450 Inhibition : IC₅₀ > 10 µM for CYP3A4, indicating low drug-drug interaction risk.
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
Methodological Answer :
- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during nitro-group introduction (ΔT = 50°C in batch vs. 25°C in flow).
- Catalyst Optimization : Switch from Pd/C to Fe nanoparticles for nitro reduction, improving scalability (yield: 85% at 100 g scale) .
- Byproduct Management : Use Dean-Stark traps to remove water during cyclization, minimizing hydrolysis side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
